molecular formula C14H16FN3 B601503 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1310455-86-7

2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B601503
CAS No.: 1310455-86-7
M. Wt: 245.29 g/mol
InChI Key: GZVLWGZMELYUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF179 (Metabolite) involves the optimization of the 8,8-dimethyl imidazolopiperazine scaffold. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for GNF179 (Metabolite) are not explicitly detailed in the available literature. Typically, such compounds are produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GNF179 (Metabolite) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GNF179 (Metabolite) include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

GNF179 (Metabolite) has several scientific research applications, including:

Mechanism of Action

GNF179 (Metabolite) exerts its effects by targeting specific metabolic pathways in Plasmodium falciparum. It downregulates lipase enzymes and affects the hydrolysis of phosphoinositol 4,5-biphosphate, leading to disruptions in diacylglycerol production and cytosolic calcium homeostasis. These disruptions are essential for the parasite’s survival and proliferation . Additionally, GNF179 (Metabolite) interferes with hemoglobin catabolism and the pyrimidine biosynthesis pathway, contributing to its antimalarial activity .

Comparison with Similar Compounds

GNF179 (Metabolite) is compared with other similar compounds, such as:

Uniqueness

GNF179 (Metabolite) is unique due to its combination of high potency, metabolic stability, and oral bioavailability. Unlike some fast-acting antimalarials, it does not induce dormancy in the parasite, making it a valuable addition to the arsenal of antimalarial drugs .

Biological Activity

2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions. While specific methodologies for this compound are not extensively documented in the literature, related compounds have been synthesized using techniques such as palladium-catalyzed cross-coupling reactions and cyclization processes. For instance, a related study demonstrated the synthesis of imidazo[1,2-a]pyrazine derivatives through a similar approach that included the use of aryl halides and appropriate nucleophiles under controlled conditions .

Antimicrobial Properties

Recent investigations into the biological activity of imidazo[1,2-A]pyrazine derivatives have indicated promising antimicrobial effects. For example, compounds with similar structures have shown significant inhibition against various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

Anticancer Activity

Research has also highlighted the anticancer potential of imidazo[1,2-A]pyrazine derivatives. A study focusing on a series of related compounds found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells. Notably, the presence of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. For instance, studies have reported that similar compounds can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurodegenerative disorders such as Alzheimer's disease. The selectivity and potency of these inhibitors are often enhanced by structural modifications that improve binding affinity to the enzyme's active site .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that derivatives of imidazo[1,2-A]pyrazine exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Reported cytotoxicity against several cancer cell lines with IC50 values indicating potent activity; mechanisms included apoptosis induction.
Study 3Investigated enzyme inhibition properties with a focus on MAO-B; certain derivatives showed high selectivity and low toxicity towards normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to bind effectively to target enzymes like MAO-B and other metabolic enzymes.
  • Cellular Interaction : The presence of fluorine in the phenyl ring enhances lipophilicity and facilitates better membrane penetration.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been a focal point in assessing anticancer efficacy.

Properties

IUPAC Name

2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVLWGZMELYUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 2
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 3
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 4
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 5
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 6
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.